2-(4-Hydroxy-phenyl)benzofuran-5-OL
Overview
Description
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL is an organic compound belonging to the class of 2-arylbenzofuran flavonoids . It has a molecular formula of C14H10O3 and a molecular weight of 226.227 Da . This compound is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and a hydroxyl group at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-hydroxyaryl ketones with phenylacetylenes in the presence of a catalyst . This reaction can be carried out under microwave-assisted synthesis (MWI) to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to estrogen receptor beta (ESR2) and activates the expression of genes containing estrogen response elements (ERE).
Pathways Involved: The activation of estrogen receptor pathways leads to various biological effects, including cell growth inhibition and apoptosis.
Comparison with Similar Compounds
2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL can be compared with other similar compounds, such as:
2-Phenylbenzofuran: Lacks the hydroxyl group, resulting in different chemical and biological properties.
4-Hydroxybenzofuran: Has a hydroxyl group at a different position, leading to variations in reactivity and biological activity.
List of Similar Compounds
- 2-Phenylbenzofuran
- 4-Hydroxybenzofuran
- Benzofuran derivatives with various substituents
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDCMXZYWCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349669 | |
Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52814-86-5 | |
Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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